Ethyl 2-acetyl-3-(dimethylamino)acrylate
Overview
Description
Ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C9H15NO3. It is a colorless to pale red liquid with a boiling point of approximately 174-175°C and a melting point of -12°C . This compound is primarily used as an intermediate in organic synthesis and can participate in esterification reactions and Michael addition reactions .
Mechanism of Action
Target of Action
Ethyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound used as an intermediate in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in esterification reactions and michael addition reactions . These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of many pharmaceuticals and biologically active compounds.
Result of Action
It is known to be used as a synthetic precursor for certain drugs , suggesting that it may have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from air and moisture to prevent decomposition
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the following steps:
Reaction of 2-acetyl ethyl acrylate with dimethylformamide: This reaction generates ethyl 2-acetyl-3-(dimethylamino)propionate.
Condensation Reaction: The product from the first step is catalyzed with a certain amount of alkali to undergo a condensation reaction, resulting in the final product, this compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes as described above, with optimization for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-acetyl-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Esterification: The ester group in the compound can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification reactions.
Scientific Research Applications
Ethyl 2-acetyl-3-(dimethylamino)acrylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a synthetic precursor for certain drugs.
Polymer Chemistry: It is employed in the polymerization of 2-(N,N-dimethylamino)ethyl acrylate using various catalysts, highlighting its role in polymer chemistry.
Medicinal Chemistry: It is used in the synthesis of heterocyclic compounds, contributing to advancements in medicinal chemistry.
Nanotechnology: Polymeric nanocarriers based on this compound can be used for the controlled release of bioactive agents.
Comparison with Similar Compounds
Ethyl 2-acetyl-3-(dimethylamino)acrylate can be compared with similar compounds such as:
Ethyl 3-(dimethylamino)acrylate: This compound has a similar structure but differs in the position of the acetyl group.
Ethyl 2-(dimethylamino)methylene-3-oxobutanoate: This compound has a similar functional group arrangement but differs in the overall molecular structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-57-4 | |
Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2-acetyl-3-(dimethylamino)acrylate in the synthesis of pyrrolotriazine derivatives?
A1: this compound (2) is a crucial building block in the synthesis of the pyrrolotriazine derivatives described in the research []. It reacts with 2-amino-2-cyanoacetamide (1) in a cyclization reaction to yield ethyl 5-cyano-4-methylpyrrole-3-carboxylate (4) []. This pyrrole derivative (4) then serves as the core structure upon which further modifications are performed to generate the final pyrrolotriazine compounds [].
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